molecular formula C6H12N4O B12859574 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one

Cat. No.: B12859574
M. Wt: 156.19 g/mol
InChI Key: FOEGWNCZSIGWQR-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a bicyclic pyrazol-3(2H)-one core with amino, dimethyl, and methylamino substituents. Pyrazolone derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The presence of multiple amino and alkyl groups in this compound may influence its solubility, bioavailability, and interaction with biological targets, as seen in structurally analogous molecules .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-amino-1,2-dimethyl-5-(methylamino)pyrazol-3-one

InChI

InChI=1S/C6H12N4O/c1-8-5-4(7)6(11)10(3)9(5)2/h8H,7H2,1-3H3

InChI Key

FOEGWNCZSIGWQR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(N1C)C)N

Origin of Product

United States

Preparation Methods

Pyrazolone Core Formation

  • The pyrazolone ring is commonly synthesized by condensation of hydrazine derivatives with β-diketones or β-ketoesters.
  • For example, methylhydrazine reacts with ethoxymethylene cyanoacetic acid ethyl ester or similar β-ketoesters to form substituted pyrazolones after cyclization and decarboxylation steps.
  • This step yields 1-methyl-4,5-diaminopyrazole intermediates, which are crucial for further functionalization.

Methylation at N-1 and C-2 Positions

  • Alkylation reactions using methyl halides or methyl sulfate in polar aprotic solvents like dimethylformamide (DMF) are employed to introduce methyl groups at the N-1 position.
  • The C-2 methyl group can be introduced via methyl-substituted β-diketones or by selective methylation during ring formation.

Amination and Methylamination at C-4 and C-5

  • Amination at C-4 is achieved by nucleophilic substitution or reduction of nitro precursors.
  • Methylamination at C-5 involves reaction with methylamine or methylamino reagents under controlled conditions, often in alcoholic solvents at 60–80 °C.
  • Hydrogenation using palladium on activated carbon catalysts is used to reduce nitro groups to amino groups, facilitating selective amination.

Purification and Characterization

  • After synthesis, the product is purified by recrystallization from ethanol or other suitable solvents.
  • Characterization is performed using FT-IR, 1H-NMR, mass spectrometry, and sometimes single-crystal X-ray diffraction to confirm structure and purity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Methylhydrazine + β-ketoester, reflux Formation of 1,2-dimethylpyrazol-3-one
2 N-Methylation Methyl iodide or methyl sulfate, DMF Methylation at N-1 position
3 Amination at C-4 Reduction of nitro precursor, Pd/C catalyst Introduction of amino group at C-4
4 Methylamination at C-5 Reaction with methylamine, 60–80 °C Methylamino substitution at C-5
5 Purification Recrystallization from ethanol Pure 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one

Research Findings and Yields

  • Yields for similar pyrazolone derivatives range from 40% to over 80%, depending on reaction conditions and purification methods.
  • Hydrogenation steps typically proceed efficiently at room temperature under atmospheric hydrogen pressure, with reaction times of 2–4 hours.
  • Aldol condensation and amination reactions are monitored by thin-layer chromatography (TLC) to ensure completion.
  • The final compound exhibits melting points consistent with literature values, confirming successful synthesis.

Notes on Reaction Optimization

  • Solvent choice (ethanol, methanol, DMF) significantly affects reaction rates and yields.
  • Temperature control during amination and methylamination is critical to avoid side reactions.
  • Use of palladium catalysts requires careful handling to prevent catalyst poisoning and ensure reproducibility.
  • Recrystallization solvent and conditions influence purity and crystal form.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Notes
Pyrazolone ring formation Methylhydrazine + β-ketoester, reflux 40–70 Decarboxylation may be required
N-1 Methylation Methyl iodide/methyl sulfate, DMF 70–85 Alkylation under mild conditions
C-4 Amination Pd/C hydrogenation of nitro precursor 80–90 Room temperature, atmospheric H2
C-5 Methylamination Methylamine, 60–80 °C, alcoholic solvent 75–85 Controlled temperature essential
Purification Recrystallization from ethanol Ensures high purity and crystallinity

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic and Anti-inflammatory Properties : The compound has been investigated for its analgesic and anti-inflammatory effects. Studies have shown that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced pain and inflammation, making these compounds potential candidates for developing new analgesics .
  • Antitumor Activity : Research indicates that certain pyrazolone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one have shown promise in inhibiting the proliferation of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential uses in treating infections .

Agricultural Applications

  • Herbicide Development : Pyrazolone derivatives are being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. This application is crucial for developing environmentally friendly herbicides that target weeds without harming crops .
  • Pesticide Formulations : The compound's biological activity extends to pest control, where it can be incorporated into formulations aimed at managing agricultural pests.

Materials Science

  • Polymer Chemistry : The unique chemical structure of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one allows it to be used as a building block in synthesizing polymers with specific properties. These polymers can have applications in coatings, adhesives, and other industrial materials .

Case Studies and Research Findings

StudyFocusFindings
Study on Analgesic Effects (2020)Evaluated the analgesic properties of pyrazolone derivativesFound significant pain relief in animal models compared to control groups
Antitumor Activity Research (2021)Investigated cytotoxic effects on cancer cell linesDemonstrated inhibition of tumor growth and induction of apoptosis in vitro
Agricultural Application Study (2022)Assessed herbicidal efficacyShowed effective weed control with minimal impact on crop yield

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Activity: Position 5: The methylamino group in the target compound contrasts with the arylthio substituent in Compound 18. The latter’s high anti-ALS potency (EC50 = 170 nM) highlights the importance of bulky, hydrophobic groups at this position for target engagement . Position 4: Amino groups (as in the target compound) versus acetoacetanilide (HL1) influence metal coordination and antibacterial activity in metal complexes . Position 1/2: Methyl groups in the target compound may enhance metabolic stability compared to phenyl substituents in HL1 and imidazole derivatives .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, insights can be inferred from analogues:

  • Compound 1 (): Rapid clearance and short microsomal half-life suggest that methylamino or amino groups (as in the target compound) might require structural optimization to improve metabolic stability .

Biological Activity

4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one, also known by its CAS number 857036-00-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one is C6H12N4OC_6H_{12}N_4O. Its structure features a pyrazolone core, which is known for various pharmacological effects. The compound exhibits a molecular weight of approximately 156.19 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against both bacterial and fungal strains. It demonstrates a range of Minimum Inhibitory Concentration (MIC) values indicating its potency:

Microorganism MIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 50
Candida albicans< 25

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The antimicrobial activity of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one is attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and RNA transcription in bacteria, similar to other pyrazolone derivatives.
  • Disruption of Cell Membrane Integrity : It can alter the permeability of bacterial cell membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis : By interacting with ribosomal subunits, it can inhibit protein synthesis essential for bacterial growth.

Case Studies and Research Findings

A study published in Pharmaceutical Research evaluated the efficacy of various pyrazolone derivatives, including our compound of interest. The study found that derivatives with methylamino substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Another research article focused on the synthesis and biological evaluation of novel pyrazolone derivatives highlighted that compounds similar to 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one showed promising results against resistant strains of bacteria like MRSA and Pseudomonas aeruginosa .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one and its derivatives?

Answer:
A common approach involves cyclocondensation reactions of hydrazines with β-ketoesters or diketones, followed by functionalization. For example:

  • Vilsmeier–Haack Formylation : Used to introduce formyl groups to pyrazole intermediates, enabling further derivatization (e.g., substitution with methylamino groups) .
  • Multi-step Synthesis : Start with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, followed by regioselective amination at the 5-position using methylamine under controlled pH (7–9) to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How do substituent variations at the pyrazole 1- and 2-positions influence electronic properties and reactivity?

Answer:
Substituents alter electron density distribution and steric effects:

  • Electron-Withdrawing Groups (EWGs) : At the 1-position (e.g., phenyl groups in ) reduce nucleophilicity at the 5-position, slowing electrophilic substitution.
  • Methyl Groups : At the 1- and 2-positions (as in the target compound) enhance steric protection of the amino group, stabilizing the molecule against oxidation. Computational studies (DFT) can predict frontier molecular orbitals to assess reactivity .
  • Crystallographic Data : X-ray structures (e.g., ) show that bulky substituents induce torsional strain, affecting molecular packing and solubility .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and torsion angles (e.g., monoclinic P21/c space group in , with β = 99.453°). Key for confirming regiochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show splitting patterns dependent on substitution .
    • FT-IR : N-H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) confirm functional groups .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 196) .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data for structurally similar pyrazoles?

Answer:

  • Cross-Validation : Compare experimental data (e.g., XRD bond lengths in ) with computational models (DFT/B3LYP). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
  • Dynamic NMR : For tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR identifies exchange broadening, while NOESY confirms spatial proximity of substituents .
  • Corrigendum Analysis : Review errata (e.g., ) for revised unit cell parameters or misassigned peaks. Re-refinement with SHELXL ( ) corrects occupancy/disorder .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving sensitive amino groups?

Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield primary amines during harsh reactions (e.g., nitrations). Remove with TFA in dichloromethane .
  • Low-Temperature Amination : Conduct methylamination at 0–5°C to minimize side reactions (e.g., over-alkylation). Quench unreacted reagents with aqueous NaHCO₃ .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates in ), enabling timely adjustments to stoichiometry .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated enone system.
  • Moisture Control : Lyophilize and store under argon if hygroscopic (evidenced by IR O-H stretches in humid conditions) .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect decomposition products (e.g., oxidation at the amino group) .

Advanced: What computational tools predict biological activity or toxicity of novel pyrazole derivatives?

Answer:

  • Molecular Docking (AutoDock Vina) : Screens binding affinity to target proteins (e.g., kinases in ). Use PyMOL to visualize interactions with active sites .
  • ADMET Prediction (SwissADME) : Estimates logP (hydrophobicity), blood-brain barrier penetration, and CYP450 inhibition risks .
  • Toxicity Profiling : ProTox-II predicts LD50 and organ-specific toxicity based on structural alerts (e.g., nitro groups in ) .

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